(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one
Description
(Z)-2-(2,4-Dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is a benzofuranone derivative characterized by a Z-configuration benzylidene group at the C2 position. The compound features a 2,4-dichlorophenyl substituent on the benzylidene moiety and a methoxy group at the C6 position of the benzofuran ring. For example, the closely related (Z)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one () has a molecular formula of C₁₅H₈Cl₂O₃, a molecular weight of 307.13 g/mol, and a ChemSpider ID of 1309183. The methoxy substitution at C6 likely enhances lipophilicity compared to hydroxyl analogs, influencing solubility and bioavailability .
Properties
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O3/c1-20-11-4-5-12-14(8-11)21-15(16(12)19)6-9-2-3-10(17)7-13(9)18/h2-8H,1H3/b15-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYFZJOGLYYAIL-UUASQNMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 6-methoxybenzofuran-3(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Industrial processes may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the double bond to a single bond, altering the compound’s geometry and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols. Substitution reactions result in derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in biochemistry and molecular biology. Its potential bioactivity could lead to applications in drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the dichlorobenzylidene and methoxy groups suggests potential activity as an antimicrobial or anticancer agent, although specific studies are needed to confirm these effects.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on proteins, potentially inhibiting or activating their function. Molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural analogs, focusing on substituents, molecular weights, melting points (mp), and synthesis yields:
*N.R. = Not reported in provided evidence; †Calculated based on .
Key Observations:
- Substituent Effects on Melting Points : Compounds with hydroxyl groups (e.g., 6q in , mp 308.7–309.4°C) exhibit higher melting points than halogenated or methoxy-substituted analogs, likely due to hydrogen bonding .
- Synthesis Yields: Cyclopentanone derivatives like WZS01 (82.7% yield) are synthesized more efficiently than benzofuranones with dihydroxy groups (e.g., 26% yield for 1u in ), reflecting steric and electronic challenges in benzofuranone synthesis .
Biological Activity
(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR) that highlight its potential therapeutic applications.
1. Chemical Structure and Synthesis
The compound features a benzofuran core substituted with a dichlorobenzylidene group and a methoxy group. Its synthesis typically involves the condensation of 6-methoxybenzofuran-3(2H)-one with 2,4-dichlorobenzaldehyde under acidic conditions. The resulting structure can be confirmed using techniques such as NMR and mass spectrometry.
2.1 Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the disruption of microtubule formation, leading to mitotic arrest and apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Microtubule disruption |
| A549 (Lung Cancer) | 15.0 | Apoptosis induction |
2.2 Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against the Dengue virus. In vitro assays demonstrated that it inhibits viral replication by interfering with the viral protease activity.
| Virus | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Dengue Virus | 75% | 20.0 |
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Dichlorobenzylidene moiety : Enhances lipophilicity and facilitates membrane penetration.
- Methoxy group : Contributes to electron donation, potentially increasing reactivity towards biological targets.
4.1 In Vivo Studies
In vivo studies using murine models have shown promising results where administration of the compound led to significant tumor regression without notable toxicity. These findings suggest a favorable therapeutic index.
4.2 Combination Therapies
Research has explored the use of this compound in combination with other chemotherapeutics to assess synergistic effects. Preliminary data indicate enhanced efficacy when combined with conventional agents like doxorubicin.
5. Conclusion
This compound is a promising candidate for further development in cancer therapy and antiviral treatments. Its unique structural features contribute to its biological activities, warranting further investigation into its mechanism of action and potential clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
